molecular formula C18H28N2O2 B14855025 2-(4-Ethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(4-Ethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14855025
M. Wt: 304.4 g/mol
InChI Key: GNOHYHAJVJKGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-ETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a chiral compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-ETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then functionalized with a 4-ethyl-benzyl group.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.

    Protection and Deprotection: The carboxylic acid group is protected using tert-butyl ester to prevent unwanted reactions during the synthesis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-ETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

®-2-(4-ETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-ETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
  • ®-2-(4-ISOPROPYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Uniqueness

®-2-(4-ETHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the 4-ethyl-benzyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall pharmacological profile, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

tert-butyl 2-[(4-ethylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2/c1-5-14-6-8-15(9-7-14)12-16-13-19-10-11-20(16)17(21)22-18(2,3)4/h6-9,16,19H,5,10-13H2,1-4H3

InChI Key

GNOHYHAJVJKGLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2CNCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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